(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)
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Overview
Description
(5R,5’R)-3,3’-(2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one) is a complex organic compound characterized by its unique biphenyl structure with difluoro substitutions and oxazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,5’R)-3,3’-(2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids under palladium catalysis.
Introduction of Difluoro Substituents: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.
Formation of Oxazolidinone Rings: This involves cyclization reactions using amino alcohols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids using reagents like PCC or KMnO4.
Reduction: The oxazolidinone rings can be reduced to form amino alcohols using reducing agents like LiAlH4.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5R,5’R)-3,3’-(2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one) exerts its effects depends on its application. In enzyme inhibition, it may mimic the natural substrate, binding to the active site and preventing the enzyme from catalyzing its reaction. In catalysis, it can coordinate to metal centers, altering their electronic properties and facilitating specific reactions.
Comparison with Similar Compounds
Similar Compounds
(R,R)-Me-DUPHOS: A similar compound used in asymmetric catalysis.
Biphenyl-4,4’-dicarboxylic acid: Another biphenyl derivative with different functional groups.
Uniqueness
Structural Features: The presence of both difluoro substitutions and oxazolidinone rings makes it unique compared to other biphenyl derivatives.
Applications: Its potential use in diverse fields such as catalysis, drug development, and materials science highlights its versatility.
Properties
Molecular Formula |
C20H18F2N2O6 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(5R)-3-[3-fluoro-4-[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H18F2N2O6/c21-17-5-11(23-7-13(9-25)29-19(23)27)1-3-15(17)16-4-2-12(6-18(16)22)24-8-14(10-26)30-20(24)28/h1-6,13-14,25-26H,7-10H2/t13-,14-/m1/s1 |
InChI Key |
VHULLYPRKQRCPC-ZIAGYGMSSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F)F)CO |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F)F)CO |
Origin of Product |
United States |
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